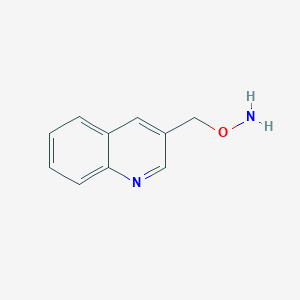

O-(3-quinolyl)methylhydroxylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

O-(quinolin-3-ylmethyl)hydroxylamine |

InChI |

InChI=1S/C10H10N2O/c11-13-7-8-5-9-3-1-2-4-10(9)12-6-8/h1-6H,7,11H2 |

InChI Key |

KZZCOBQWIXPFHZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)CON |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis Route for O-(3-quinolyl)methylhydroxylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive, two-step synthesis route for the preparation of O-(3-quinolyl)methylhydroxylamine, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves the preparation of a key intermediate, 3-(bromomethyl)quinoline, followed by a Gabriel-type synthesis to introduce the hydroxylamine functionality.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a robust two-step process. The first step involves the radical bromination of 3-methylquinoline to yield 3-(bromomethyl)quinoline. Subsequently, this intermediate undergoes a nucleophilic substitution reaction with N-hydroxyphthalimide, followed by hydrazinolysis to afford the final product.

O-(3-quinolyl)methylhydroxylamine: Unraveling the Mechanism of Action

A comprehensive analysis of available scientific literature reveals a notable absence of specific data on the mechanism of action for O-(3-quinolyl)methylhydroxylamine. Despite extensive searches for its biological activity, associated signaling pathways, and experimental data, no direct research or publications detailing the specific interactions and effects of this molecule could be identified.

However, by examining the mechanisms of its constituent chemical moieties—the quinoline ring and the O-methylhydroxylamine group—we can infer potential biological activities and formulate hypotheses for future investigation. This technical guide will, therefore, provide an in-depth overview of the known mechanisms of action of these related compounds, offering a foundational understanding for researchers and drug development professionals interested in the potential of this compound.

I. The Quinoline Moiety: A Scaffold for Diverse Biological Activity

The quinoline ring is a well-established pharmacophore present in a wide array of therapeutic agents. Its derivatives have been shown to exhibit a broad spectrum of biological activities, primarily attributed to their ability to interact with various enzymes and cellular targets.

A. Inhibition of DNA Gyrase and Topoisomerase

A significant number of quinolone and quinoline-based compounds exert their therapeutic effects, particularly as antibacterial agents, by targeting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. This inhibition disrupts DNA replication, transcription, and repair, ultimately leading to bacterial cell death. The structure-activity relationships of these compounds are well-documented, with modifications to the quinoline core significantly influencing their potency and spectrum of activity.

B. Other Reported Activities

Beyond their antibacterial properties, various quinoline derivatives have been investigated for their potential as:

-

Anticancer agents: By targeting various signaling pathways involved in cell proliferation and survival.

-

Antiviral agents: Through inhibition of viral enzymes or replication processes.

-

Antimalarial drugs: With a long history of use, exemplified by quinine and its synthetic analogs.

II. The O-Methylhydroxylamine Moiety: A Modulator of DNA Repair and Enzyme Activity

The O-methylhydroxylamine functional group is known to participate in several key biological processes, primarily related to DNA repair and enzyme inhibition.

A. Inhibition of Base Excision Repair (BER)

O-Methylhydroxylamine has been identified as an inhibitor of the base excision repair (BER) pathway.[1] Its proposed mechanism involves the covalent binding to and stabilization of apurinic/apyrimidinic (AP) sites in DNA.[1] These sites are intermediates in the BER pathway, and their blockage by O-methylhydroxylamine prevents the subsequent steps of DNA repair, leading to an accumulation of DNA damage and potentially apoptosis.[1][2] This activity has led to its investigation as a potential sensitizer for chemotherapy and radiation therapy in cancer treatment.[1]

B. Inhibition of Ribonucleotide Reductase

N-methyl-hydroxylamine, a closely related compound, has been shown to act as an antibacterial agent by targeting the enzyme ribonucleotide reductase (RNR).[3] RNR is crucial for the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA.[3] Inhibition of RNR depletes the pool of deoxyribonucleotides, thereby halting DNA synthesis and bacterial growth.[3]

C. Inhibition of Indoleamine 2,3-Dioxygenase-1 (IDO1)

Certain O-alkylhydroxylamines have been identified as potent inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1).[4] IDO1 is an enzyme involved in tryptophan metabolism and plays a role in immune suppression, particularly in the tumor microenvironment.[5] By inhibiting IDO1, these compounds can enhance anti-tumor immune responses, making them promising candidates for cancer immunotherapy.[4][5]

III. Postulated Mechanism of Action for this compound

Based on the activities of its constituent parts, the mechanism of action of this compound could potentially involve one or more of the following pathways:

Hypothetical Signaling Pathway for this compound as a DNA Damaging Agent

Caption: Hypothetical pathway of this compound inducing apoptosis via BER inhibition.

Experimental Workflow for Investigating the Mechanism of Action

Caption: A proposed experimental workflow to elucidate the mechanism of this compound.

IV. Future Directions and Experimental Protocols

To elucidate the precise mechanism of action of this compound, a systematic investigation is required. The following experimental protocols are proposed:

A. In Vitro Enzyme Inhibition Assays

-

DNA Gyrase/Topoisomerase IV Inhibition Assay: To determine if the compound inhibits bacterial DNA replication enzymes.

-

Methodology: Utilize commercially available supercoiling assay kits. Incubate varying concentrations of this compound with purified DNA gyrase or topoisomerase IV, supercoiled plasmid DNA, and ATP. Analyze the resulting DNA topoisomers by agarose gel electrophoresis.

-

-

Ribonucleotide Reductase (RNR) Inhibition Assay: To assess its potential as an antibacterial agent targeting DNA synthesis.

-

Methodology: Measure the conversion of a radiolabeled ribonucleotide (e.g., [³H]CDP) to its corresponding deoxyribonucleotide in the presence of purified RNR and varying concentrations of the test compound. Quantify the product by HPLC or scintillation counting.

-

-

Indoleamine 2,3-Dioxygenase-1 (IDO1) Inhibition Assay: To evaluate its potential in cancer immunotherapy.

-

Methodology: Use a cell-free enzymatic assay with recombinant human IDO1. Measure the conversion of tryptophan to N-formylkynurenine in the presence of the compound, typically by spectrophotometry or HPLC.

-

B. Cell-Based Assays

-

Antimicrobial Susceptibility Testing: To determine its antibacterial spectrum and potency.

-

Methodology: Perform broth microdilution or disk diffusion assays according to CLSI guidelines against a panel of Gram-positive and Gram-negative bacteria to determine the Minimum Inhibitory Concentration (MIC).

-

-

Cytotoxicity Assays in Cancer Cell Lines: To evaluate its potential as an anticancer agent.

-

Methodology: Treat various cancer cell lines with a range of concentrations of the compound for 24, 48, and 72 hours. Assess cell viability using assays such as MTT, XTT, or CellTiter-Glo.

-

-

Comet Assay (Single Cell Gel Electrophoresis): To detect DNA damage.

-

Methodology: Treat cells with the compound, embed them in agarose on a microscope slide, lyse the cells, and subject them to electrophoresis. DNA breaks will migrate out of the nucleus, forming a "comet tail" that can be visualized and quantified by fluorescence microscopy.

-

-

Western Blot Analysis: To investigate effects on specific signaling pathways.

-

Methodology: Treat cells with the compound and lyse them. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against key proteins in DNA damage response (e.g., γH2AX, p53), apoptosis (e.g., cleaved caspase-3, PARP), or other relevant pathways.

-

V. Conclusion

While there is currently no direct scientific literature on the mechanism of action of this compound, the known biological activities of its constituent quinoline and O-methylhydroxylamine moieties provide a strong foundation for hypothesizing its potential therapeutic applications. The quinoline core suggests a potential for targeting DNA topoisomerases, while the O-methylhydroxylamine group points towards the inhibition of DNA repair pathways or other key enzymes.

The proposed experimental protocols offer a roadmap for future research to systematically investigate these possibilities and to ultimately elucidate the specific mechanism of action of this novel compound. Such studies will be crucial in determining its potential as a new therapeutic agent in areas such as infectious diseases or oncology. The logical relationships between these potential activities and the necessary experimental validation are key to unlocking the therapeutic promise of this compound.

References

- 1. O-Methylhydroxylamine | CH5NO | CID 4113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. O-Methylhydroxylamine hydrochloride | CH5NO.ClH | CID 521874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl-hydroxylamine as an efficacious antibacterial agent that targets the ribonucleotide reductase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of kynurenine production by N,O-substituted hydroxylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of O-(3-quinolyl)methylhydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of O-(3-quinolyl)methylhydroxylamine. This compound incorporates a quinoline moiety, a privileged scaffold in medicinal chemistry, and a hydroxylamine functional group, suggesting its potential as a bioactive agent. This document details predicted physicochemical data, outlines a plausible synthetic route with characterization methods, and explores its likely mechanism of action as an inhibitor of the Indoleamine 2,3-dioxygenase 1 (IDO1) signaling pathway, a critical target in immuno-oncology. Detailed experimental protocols for its synthesis and biological evaluation are also provided.

Physicochemical Properties

| Property | Predicted Value | Notes |

| Chemical Structure |  | Quinoline ring linked via a methyleneoxy group to a hydroxylamine. |

| Molecular Formula | C10H10N2O | - |

| Molecular Weight | 174.20 g/mol | Calculated based on the molecular formula. |

| XLogP3 | 1.5 | An indicator of lipophilicity, suggesting moderate cell permeability. Based on analogous structures like 8-Hydroxyquinoline hydroxylamine[1]. |

| Hydrogen Bond Donors | 1 | The -NH2 group. |

| Hydrogen Bond Acceptors | 3 | The quinoline nitrogen, the oxygen atom, and the hydroxylamine nitrogen. |

| Topological Polar Surface Area (TPSA) | 48.0 Ų | Suggests good oral bioavailability. Based on analogous structures[1]. |

| pKa (most basic) | ~4.5-5.0 | Estimated for the quinoline nitrogen, which is the most basic site. |

| pKa (most acidic) | ~12-13 | Estimated for the N-H proton of the hydroxylamine group. |

| Appearance | Likely a solid at room temperature. | - |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols, with limited solubility in water. | - |

Synthesis and Characterization

A plausible and efficient synthetic route for this compound is based on a one-pot Mitsunobu reaction followed by deprotection, a general method for preparing O-alkyl hydroxylamines from their corresponding alcohols[2].

Synthetic Workflow

The proposed synthesis starts from the commercially available (3-quinolyl)methanol.

References

An In-depth Technical Guide to the Synthesis of O-(3-quinolyl)methylhydroxylamine Hydrochloride

This technical guide provides a comprehensive overview of a feasible synthetic route for O-(3-quinolyl)methylhydroxylamine hydrochloride, a compound of interest for researchers and professionals in drug development. The synthesis is based on well-established organic chemistry principles, primarily involving the formation of an O-alkylhydroxylamine from the corresponding alcohol.

Synthetic Strategy Overview

The synthesis of this compound hydrochloride can be efficiently achieved through a two-step process starting from 3-quinolylmethanol. The general approach involves:

-

Mitsunobu Reaction: The initial step is the O-alkylation of N-hydroxyphthalimide with 3-quinolylmethanol. This reaction proceeds under mild conditions and is a reliable method for forming the C-O bond between the quinolyl-methyl group and the hydroxylamine nitrogen, which is temporarily protected as a phthalimide.

-

Hydrazinolysis: The subsequent step involves the deprotection of the phthalimide group using hydrazine. This reaction cleaves the N-alkoxyphthalimide intermediate to release the free this compound.

-

Salt Formation: Finally, the product is converted to its hydrochloride salt to enhance stability and facilitate handling and purification.

This synthetic pathway is illustrated in the workflow diagram below.

Figure 1: Synthetic workflow for this compound hydrochloride.

Experimental Protocols

The following protocols are detailed procedures for the synthesis of this compound hydrochloride.

2.1. Step 1: Synthesis of N-((Quinolin-3-yl)methoxy)isoindoline-1,3-dione

This step involves the Mitsunobu reaction between 3-quinolylmethanol and N-hydroxyphthalimide.

-

Materials and Reagents:

-

3-Quinolylmethanol

-

N-Hydroxyphthalimide

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of 3-quinolylmethanol (1.0 eq.), N-hydroxyphthalimide (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diisopropyl azodicarboxylate (1.5 eq.) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Resuspend the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the desired N-((quinolin-3-yl)methoxy)isoindoline-1,3-dione.

-

2.2. Step 2: Synthesis of this compound Hydrochloride

This step involves the deprotection of the phthalimide group and subsequent formation of the hydrochloride salt.

-

Materials and Reagents:

-

N-((Quinolin-3-yl)methoxy)isoindoline-1,3-dione

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl) in diethyl ether (e.g., 2 M solution)

-

Diethyl ether

-

-

Procedure:

-

Dissolve the N-((quinolin-3-yl)methoxy)isoindoline-1,3-dione (1.0 eq.) in ethanol.

-

Add hydrazine hydrate (1.5 - 2.0 eq.) to the solution and stir the mixture at room temperature for 2-4 hours. A white precipitate of phthalhydrazide will form.[1]

-

Filter off the precipitate and wash it with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Dissolve the crude product in a minimal amount of dichloromethane.

-

Slowly add a solution of HCl in diethyl ether with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.

-

Data Presentation

3.1. Reagents and Their Properties

The following table summarizes the key reagents used in the synthesis and their primary roles.

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 3-Quinolylmethanol | C₁₀H₉NO | 159.19 | Starting material |

| N-Hydroxyphthalimide | C₈H₅NO₃ | 163.13 | Hydroxylamine source |

| Triphenylphosphine | C₁₈H₁₅P | 262.29 | Mitsunobu reagent |

| Diisopropyl azodicarboxylate | C₈H₁₄N₂O₄ | 202.21 | Mitsunobu reagent |

| Hydrazine hydrate | H₆N₂O | 50.06 | Deprotecting agent |

| Hydrochloric acid | HCl | 36.46 | Salt formation |

3.2. Physicochemical Properties of this compound Hydrochloride

| Property | Expected Value |

| Molecular Formula | C₁₀H₁₁ClN₂O |

| Molecular Weight | 210.66 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol.[2][3] |

| Melting Point | Expected to be a crystalline solid with a defined melting point, likely with decomposition. O-alkylhydroxylamine hydrochlorides often have melting points in the range of 150-200 °C.[4][5] |

Signaling Pathways and Logical Relationships

The synthesis of this compound hydrochloride does not directly involve biological signaling pathways. However, the logical progression of the chemical transformations can be visualized. The following diagram illustrates the key bond formations and cleavages in the synthetic route.

Figure 2: Logical flow of chemical transformations.

This guide provides a robust framework for the synthesis of this compound hydrochloride. Researchers should adhere to standard laboratory safety practices when handling the reagents and performing the described procedures.

References

- 1. rsc.org [rsc.org]

- 2. Quinoline - Wikipedia [en.wikipedia.org]

- 3. O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US5585520A - Process for the preparation of O-substituted hydroxylammonium salts - Google Patents [patents.google.com]

- 5. US5382685A - Preparation of O-substituted hydroxylammonium salts - Google Patents [patents.google.com]

Technical Guide: Spectroscopic Characterization of O-(3-quinolyl)methylhydroxylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the analytical characterization of O-(3-quinolyl)methylhydroxylamine. Due to the limited availability of public experimental data for this specific compound, this guide presents predicted spectral information based on analogous structures and established principles of spectroscopic analysis. Additionally, it outlines comprehensive experimental protocols for acquiring such data.

Chemical Structure and Properties

-

IUPAC Name: O-(quinolin-3-ylmethyl)hydroxylamine

-

CAS Number: 205111-39-3

-

Molecular Formula: C₁₀H₁₀N₂O

-

Molecular Weight: 174.20 g/mol

Predicted NMR and Mass Spectrometry Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. These predictions are derived from the analysis of structurally similar compounds and standard spectroscopic data.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.9 | s | 1H | H2 (Quinoline) |

| ~8.1 | d | 1H | H4 (Quinoline) |

| ~8.0 | d | 1H | H8 (Quinoline) |

| ~7.8 | d | 1H | H5 (Quinoline) |

| ~7.6 | t | 1H | H7 (Quinoline) |

| ~7.5 | t | 1H | H6 (Quinoline) |

| ~5.0 | s | 2H | -CH₂- |

| ~4.8 (broad) | s | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~150 | C2 (Quinoline) |

| ~147 | C8a (Quinoline) |

| ~135 | C4 (Quinoline) |

| ~130 | C8 (Quinoline) |

| ~129 | C3 (Quinoline) |

| ~128.5 | C5 (Quinoline) |

| ~128 | C4a (Quinoline) |

| ~127 | C6 (Quinoline) |

| ~126.5 | C7 (Quinoline) |

| ~75 | -CH₂- |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Fragment |

| 174 | [M]⁺ (Molecular Ion) |

| 143 | [M - ONH₂]⁺ |

| 142 | [M - H₂NO]⁺ |

| 129 | [Quinoline-3-yl]⁺ |

| 116 | [C₉H₆]⁺ |

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).

-

ESI-MS Acquisition (for accurate mass):

-

Infuse the sample solution directly into the ESI source.

-

Acquire the mass spectrum in positive ion mode.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal and minimize fragmentation.

-

-

EI-MS Acquisition (for fragmentation pattern):

-

Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Acquire the mass spectrum using a standard electron energy of 70 eV.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. For high-resolution mass spectrometry (HRMS), calculate the elemental composition from the accurate mass measurement.

Visualizations

Caption: Analytical workflow for the synthesis and characterization of this compound.

An In-depth Technical Guide on the Putative Crystal Structure of O-(3-quinolyl)methylhydroxylamine

Disclaimer: To date, the specific crystal structure of O-(3-quinolyl)methylhydroxylamine has not been deposited in publicly available crystallographic databases. This guide provides a comprehensive overview based on the crystallographic data of a closely related isomer, N-(quinolin-6-yl)hydroxylamine, and established methodologies for synthesis and structural determination. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in this class of compounds.

Introduction to Quinolyl-Hydroxylamine Derivatives

Quinoline and its derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The incorporation of a hydroxylamine moiety can further enhance their pharmacological profile by introducing new hydrogen bonding capabilities and potential for metabolic activation. Understanding the three-dimensional structure of these molecules at an atomic level is crucial for rational drug design and for elucidating their mechanism of action. This guide focuses on the putative crystal structure of this compound, providing insights into its likely molecular conformation and intermolecular interactions.

Illustrative Crystal Structure: N-(quinolin-6-yl)hydroxylamine

As a proxy for the title compound, we present the crystallographic data for its isomer, N-(quinolin-6-yl)hydroxylamine. The crystal structure of this compound was determined by single-crystal X-ray diffraction.[6][7][8][9]

The compound, with the chemical formula C₉H₈N₂O, crystallized with four independent molecules in the asymmetric unit.[6][7] These molecules are linked through a network of hydrogen bonds. Specifically, one O—H⋯N and two N—H⋯N hydrogen bonds connect the four molecules to form a tetramer-like unit.[6][7][9] These tetrameric units are further linked by O—H⋯N and N—H⋯O hydrogen bonds, creating layers parallel to the (001) crystal plane.[6][7][9] The three-dimensional structure is stabilized by C—H⋯O hydrogen bonds and several weak C—H⋯π interactions.[6][7][9]

Table 1: Crystal Data and Structure Refinement for N-(quinolin-6-yl)hydroxylamine

| Parameter | Value |

| Chemical formula | C₉H₈N₂O |

| Molar mass | 160.18 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a, b, c (Å) | 7.799 (3), 7.014 (3), 27.640 (18) |

| β (°) | 90.18 (6) |

| Volume (ų) | 1512.0 (13) |

| Z | 4 |

| Temperature (K) | 100 |

| Radiation type | Synchrotron, λ = 0.68891 Å |

Data sourced from Gomes et al. (2016).[10]

Table 2: Selected Hydrogen Bond Geometries for N-(quinolin-6-yl)hydroxylamine (Å, °)

| D—H···A | D—H | H···A | D···A | D—H···A |

| N1A—H1NA···O1B | 0.88(2) | 2.14(2) | 2.992(2) | 163(2) |

| N1B—H1NB···O1C | 0.88(2) | 2.12(2) | 2.981(2) | 165(2) |

| O1A—H1OA···N1B | 0.84 | 1.95 | 2.783(2) | 171 |

| O1C—H1OC···N1D | 0.84 | 1.93 | 2.760(2) | 170 |

D = donor atom, A = acceptor atom. Data extracted from the crystallographic information file of N-(quinolin-6-yl)hydroxylamine.

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be devised based on established organic synthesis methods.[11][12][13][14] The synthesis would likely involve two key steps: the preparation of the precursor quinoline-3-methanol and its subsequent reaction with a suitable hydroxylamine equivalent.

Step 1: Synthesis of Quinoline-3-methanol

Various methods exist for the synthesis of substituted quinolines.[13][14][15][16][17] One common approach is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. For the synthesis of a 3-substituted quinoline, one could start with 2-aminobenzaldehyde and a suitable three-carbon carbonyl compound. Subsequent reduction of the 3-carbaldehyde or 3-carboxylic acid derivative would yield quinoline-3-methanol.

Step 2: Synthesis of this compound

The O-alkylation of hydroxylamine or its protected derivatives is a common method for preparing O-substituted hydroxylamines.[11][12][18] A reliable method involves the Mitsunobu reaction or the alkylation of N-hydroxyphthalimide followed by hydrazinolysis. A more direct approach involves the reaction of quinoline-3-methanol, after conversion to a good leaving group (e.g., a mesylate or halide), with a protected hydroxylamine followed by deprotection.[11]

References

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benthamscience.com [benthamscience.com]

- 4. cibtech.org [cibtech.org]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structure of N-(quinolin-6-yl)hydroxylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structure of N-(quinolin-6-yl)hydroxyl-amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. doaj.org [doaj.org]

- 9. journals.iucr.org [journals.iucr.org]

- 10. 6-Methyl-2-oxo-N-(quinolin-6-yl)-2H-chromene-3-carboxamide: crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Simple Preparation of O-Substituted Hydroxylamines from Alcohols [organic-chemistry.org]

- 12. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]

- 13. Quinoline synthesis [organic-chemistry.org]

- 14. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 17. chemijournal.com [chemijournal.com]

- 18. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

A Technical Guide to Quantum Chemical Calculations for O-(3-quinolyl)methylhydroxylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations to elucidate the electronic structure, reactivity, and spectroscopic properties of O-(3-quinolyl)methylhydroxylamine. This compound incorporates a quinoline scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2][3][4] The addition of a methylhydroxylamine group introduces unique chemical characteristics that are crucial to understand for potential drug design and development.

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful, non-experimental method to predict molecular properties, guiding synthesis efforts and providing insights into potential biological interactions. This whitepaper outlines a robust computational protocol, data interpretation methods, and the visualization of key molecular and procedural concepts.

Molecular Structure and Overview

This compound is composed of a quinoline ring system linked to a hydroxylamine moiety via a methylene bridge. Understanding its three-dimensional structure is the first step in any computational analysis.

Caption: 2D representation of this compound.

Computational Methodology

The following section details a recommended protocol for conducting quantum chemical calculations on the title molecule. These methods are based on widely accepted practices for organic molecules and quinoline derivatives.[5][6][7]

Software

A variety of software packages are suitable for these calculations. Common choices include Gaussian, ORCA, GAMESS, and the Schrödinger Materials Science Suite.[6]

Theoretical Model

-

Density Functional Theory (DFT): This is the recommended method due to its excellent balance of accuracy and computational cost for medium-sized organic molecules.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust choice and has been widely used for quinoline derivatives.[6][8]

-

Basis Set: The Pople-style basis set, 6-311++G(d,p) , is recommended.[6] It includes diffuse functions (++) for accurately describing anions and non-covalent interactions, and polarization functions (d,p) for a more flexible description of electron distribution.

-

Calculation Workflow

A typical computational workflow is illustrated below. This process ensures a systematic and thorough investigation of the molecule's properties.

Caption: A standard workflow for quantum chemical calculations.

Key Experiments (Computational Procedures)

-

Geometry Optimization: The initial 3D structure of this compound is fully optimized without any symmetry constraints to find the global minimum on the potential energy surface.

-

Vibrational Frequency Analysis: This is performed on the optimized geometry to:

-

Confirm that the structure is a true energy minimum (absence of imaginary frequencies).

-

Calculate zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

-

Predict the infrared (IR) spectrum.

-

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. These are crucial for determining the molecule's electronic properties and reactivity.[6]

-

Molecular Electrostatic Potential (MEP) Mapping: An MEP surface is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[6]

-

Natural Bond Orbital (NBO) Analysis: NBO calculations are performed to investigate charge delocalization, hyperconjugative interactions, and donor-acceptor relationships within the molecule.[6]

-

Time-Dependent DFT (TD-DFT): To understand the molecule's optical properties, TD-DFT calculations are used to predict the electronic absorption spectrum (UV-Vis), including excitation energies and oscillator strengths.[1][5]

Predicted Data and Interpretation

The calculations described above yield a wealth of quantitative data. This information is best presented in a structured format for clarity and comparative analysis.

Electronic and Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's stability and reactivity.[6]

Table 1: Calculated Electronic Properties and Global Reactivity Descriptors

| Parameter | Formula | Predicted Value (a.u.) |

|---|---|---|

| HOMO Energy (EHOMO) | - | (Value) |

| LUMO Energy (ELUMO) | - | (Value) |

| Energy Gap (ΔE) | ELUMO - EHOMO | (Value) |

| Ionization Potential (I) | -EHOMO | (Value) |

| Electron Affinity (A) | -ELUMO | (Value) |

| Electronegativity (χ) | (I + A) / 2 | (Value) |

| Chemical Hardness (η) | (I - A) / 2 | (Value) |

| Chemical Softness (S) | 1 / (2η) | (Value) |

| Electrophilicity Index (ω) | χ² / (2η) | (Value) |

(Note: Values are placeholders and would be populated with actual calculation results.)

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. The electrophilicity index measures the propensity of a species to accept electrons.

Optimized Geometrical Parameters

Geometry optimization provides precise bond lengths, bond angles, and dihedral angles.

Table 2: Selected Optimized Geometrical Parameters

| Parameter | Atoms Involved | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|---|

| Bond Length | C3 - Cbridge | (Value) | - | - |

| Bond Length | Cbridge - O | (Value) | - | - |

| Bond Length | O - N | (Value) | - | - |

| Bond Angle | C3 - Cbridge - O | - | (Value) | - |

| Dihedral Angle | C4 - C3 - Cbridge - O | - | - | (Value) |

(Note: Values are placeholders. A full table would include all key parameters.)

Spectroscopic Data

TD-DFT calculations can predict the UV-Vis absorption spectrum, providing insights into the electronic transitions.

Table 3: Predicted Electronic Transitions via TD-DFT

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S0 → S1 | (Value) | (Value) | (Value) | HOMO → LUMO |

| S0 → S2 | (Value) | (Value) | (Value) | HOMO-1 → LUMO |

| S0 → S3 | (Value) | (Value) | (Value) | HOMO → LUMO+1 |

(Note: Values are placeholders.)

Relationship to Drug Development

The data derived from quantum chemical calculations have direct implications for drug development. The logical flow from computational output to practical application is outlined below.

Caption: From quantum calculations to rational drug design.

-

Reactivity and Stability: The HOMO-LUMO gap and reactivity descriptors help predict the molecule's metabolic stability. A highly reactive molecule may be metabolized quickly, reducing its bioavailability.

-

Intermolecular Interactions: The MEP surface is critical for understanding how the molecule might interact with biological targets like enzymes or receptors. Red, negative-potential regions indicate likely sites for hydrogen bonding, while blue, positive-potential regions can interact with electron-rich residues.

-

Pharmacokinetics (ADME): Properties like charge distribution and polar surface area, which can be derived from the calculations, are inputs for models that predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Conclusion

This guide outlines a comprehensive computational strategy for the characterization of this compound. By employing DFT and TD-DFT methods, researchers can obtain detailed insights into the geometric, electronic, reactive, and spectroscopic properties of this molecule. The resulting data provides a solid theoretical foundation that can accelerate the drug discovery process by enabling rational molecular design, predicting potential metabolic liabilities, and offering a deeper understanding of its potential mechanism of action before committing to costly and time-consuming synthesis and experimental testing.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives : Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

The Emergence of Quinolyl-Containing Hydroxylamines: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. When functionalized with a hydroxylamine moiety, a unique chemical entity with significant therapeutic potential emerges. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of quinolyl-containing hydroxylamines. It details key experimental protocols, summarizes quantitative biological data, and elucidates the known mechanisms of action and associated signaling pathways of these promising compounds.

Introduction: A Tale of Two Scaffolds

The history of quinoline in medicine is rich and dates back to the isolation of quinine from cinchona bark. This pivotal discovery spurred the synthesis of a vast library of quinoline-based drugs with a wide range of therapeutic applications, including antimalarial, anticancer, and anti-inflammatory activities.[1][2] Independently, the hydroxylamine functional group, first prepared in 1865 by Wilhelm Clemens Lossen, has been recognized for its unique chemical reactivity and biological significance.[3] While often associated with mutagenicity in its un-substituted form, substituted hydroxylamines have been identified as potent enzyme inhibitors and valuable intermediates in organic synthesis.[3]

The deliberate combination of these two pharmacophores, the quinoline ring and the hydroxylamine group, represents a more recent endeavor in drug discovery. This guide focuses on the synthesis, biological evaluation, and mechanistic understanding of this specific class of molecules: the quinolyl-containing hydroxylamines.

Discovery and Historical Synthesis

While a singular "discovery" event for the entire class of quinolyl-containing hydroxylamines is not readily identifiable in the literature, their emergence is a logical progression in the field of medicinal chemistry. The synthesis of N-arylhydroxylamines, including those with a quinoline core, has been achieved through methods such as the reduction of nitroaromatic compounds.[4]

A key and well-documented example is the synthesis of N-(quinolin-6-yl)hydroxylamine . This compound is prepared via the reduction of 6-nitroquinoline. The experimental protocol for this synthesis provides a foundational method for accessing this class of compounds.

Experimental Protocol: Synthesis of N-(quinolin-6-yl)hydroxylamine[4]

Materials:

-

6-Nitroquinoline

-

Ethanol (EtOH)

-

Dichloromethane (CH₂Cl₂)

-

Raney nickel (slurry)

-

Hydrazine hydrate

-

Ethyl acetate

-

Brine

-

Sodium sulfate

-

Silica gel for column chromatography

-

Methanol (MeOH)

Procedure:

-

A solution of 6-nitroquinoline (0.5 g, 2.87 mmol) in a 1:1 (v/v) mixture of EtOH and CH₂Cl₂ (20 ml) is cooled to 273 K (0 °C).

-

A slurry of Raney nickel (0.5 ml) is added to the stirred solution.

-

Hydrazine hydrate (10 equivalents) is added dropwise over 1 hour while maintaining an inert nitrogen atmosphere.

-

The solid catalyst is removed by filtration.

-

The resulting solution is diluted with water (2 ml) and extracted with ethyl acetate (2 x 10 ml).

-

The combined organic extracts are washed with brine and dried over sodium sulfate.

-

The crude product is purified by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 4:96 MeOH/CH₂Cl₂).

-

The purified product is obtained as a yellow solid.

This protocol highlights a common and effective method for the synthesis of N-quinolyl hydroxylamines from their corresponding nitro-precursors.

Key Synthetic Methodologies

The synthesis of quinolyl-containing hydroxylamines can be broadly categorized into the formation of N-quinolyl and O-quinolyl derivatives.

Synthesis of N-Quinolyl Hydroxylamines

As detailed in the protocol above, the primary route to N-quinolyl hydroxylamines is the reduction of nitroquinolines . Various reducing agents and conditions can be employed to achieve this transformation.

Synthesis of O-Quinolyl Hydroxylamines

The synthesis of O-quinolyl hydroxylamines typically involves the reaction of a hydroxylamine with a quinoline derivative bearing a suitable leaving group. General methods for the synthesis of O-substituted hydroxylamines can be adapted for this purpose.[5]

A general workflow for the synthesis of O-quinolyl hydroxylamines can be visualized as follows:

Biological Activities and Quantitative Data

While extensive quantitative data for a broad range of quinolyl-containing hydroxylamines is not yet consolidated in the literature, preliminary findings and data from related compounds suggest significant therapeutic potential. The biological activity of these molecules is influenced by the nature and position of substituents on the quinoline ring.

Table 1: Reported Biological Activities and Data for Quinolyl and Hydroxylamine Derivatives

| Compound Class | Target/Activity | Reported Data | Citation(s) |

| 8-Hydroxyquinoline Derivatives | Anticancer (MCF-7 cells) | IC₅₀ = 4.12 mM (for a specific derivative) | [6] |

| Anticancer (HCT 116 cells) | IC₅₀ = 22.7 mM (for a specific derivative) | [6] | |

| Anticancer (HeLa cells) | IC₅₀ = 30.98 mM (for a specific derivative) | [6] | |

| Quinacrine (a quinoline derivative) | Antitumor (Glioma cells) | Potent cytotoxicity | [7] |

| Mefloquine (a quinoline derivative) | Antitumor (Glioma cells) | Potent cytotoxicity | [7] |

| Hydroxychloroquine (a quinoline derivative) | Antitumor (Glioma cells) | Cytotoxicity | [7] |

| N-Alkyl-N-(pyridin-2-yl)hydroxylamines | Antibacterial (Staphylococcus aureus) | Moderate activity | [8] |

Note: The data presented for quinoline derivatives do not contain the hydroxylamine moiety but indicate the general bioactivity of the quinoline scaffold.

Mechanisms of Action and Signaling Pathways

The precise mechanisms of action for most quinolyl-containing hydroxylamines are still under investigation. However, based on the known activities of their constituent parts, several potential pathways can be inferred.

Inhibition of Autophagy and Induction of ER Stress

Certain quinoline-based drugs, such as chloroquine and its analogs, are known to inhibit autophagy and induce endoplasmic reticulum (ER) stress, leading to apoptosis in cancer cells.[7] It is plausible that quinolyl-containing hydroxylamines could share this mechanism.

Enzyme Inhibition

Hydroxylamine derivatives have been identified as inhibitors of various enzymes. For instance, N-alkyl-N-(pyridin-2-yl)hydroxylamines exhibit antibacterial activity, suggesting inhibition of essential bacterial enzymes.[8] Further investigation is required to identify the specific molecular targets of quinolyl-containing hydroxylamines.

Future Directions

The field of quinolyl-containing hydroxylamines is ripe for further exploration. Key areas for future research include:

-

Expansion of the chemical library: Synthesis of a wider variety of N- and O-quinolyl hydroxylamines with diverse substitution patterns.

-

Comprehensive biological screening: Systematic evaluation of these compounds against a broad range of therapeutic targets, including cancer cell lines, microbial strains, and specific enzymes.

-

Quantitative structure-activity relationship (QSAR) studies: To identify the key structural features that govern biological activity and to guide the design of more potent and selective compounds.

-

Detailed mechanistic studies: Elucidation of the specific molecular targets and signaling pathways modulated by these compounds.

Conclusion

Quinolyl-containing hydroxylamines represent a promising class of compounds with the potential for significant therapeutic applications. Building upon the rich history of quinoline chemistry and the unique reactivity of the hydroxylamine moiety, researchers are poised to unlock new avenues for drug discovery. The synthetic protocols and biological insights presented in this guide provide a solid foundation for future investigations into these fascinating molecules. The continued exploration of their synthesis, biological activity, and mechanisms of action will undoubtedly contribute to the development of novel and effective therapeutic agents.

References

- 1. Quinoline antimalarials: mechanisms of action and resistance [pubmed.ncbi.nlm.nih.gov]

- 2. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biologic activity of hydroxylamine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal structure of N-(quinolin-6-yl)hydroxylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy O-(quinolin-4-ylmethyl)hydroxylamine (EVT-8898423) [evitachem.com]

- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinoline-based antimalarial drugs: a novel class of autophagy inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-O Chemistry for Antibiotics: Discovery of N-Alkyl-N-(pyridin-2-yl)hydroxylamine Scaffolds as Selective Antibacterial Agents Using Nitroso Diels-Alder and Ene Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of O-(3-quinolyl)methylhydroxylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(3-quinolyl)methylhydroxylamine is a quinoline derivative. Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a wide array of therapeutic agents, including antimalarials, anticancer drugs, and antivirals[1]. The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and efficacy. Understanding the solubility of this compound in various organic solvents is therefore essential for its development and application in research and pharmaceutical settings.

Quinoline itself is a colorless, hygroscopic liquid that is only slightly soluble in cold water but demonstrates ready solubility in hot water and a majority of organic solvents[2]. This general solubility behavior is a strong indicator of the potential solubility characteristics of its derivatives.

Anticipated Solubility Profile

Based on the properties of quinoline, this compound is expected to exhibit good solubility in a range of common organic solvents. The presence of the quinoline ring, a heterocyclic aromatic structure, allows for favorable interactions with various solvent types. The addition of the methylhydroxylamine group may introduce some polarity, potentially influencing its solubility profile compared to the parent quinoline molecule.

Table 1: Anticipated Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Anticipated Solubility | Rationale |

| Alcohols | Ethanol, Methanol | High | Alcohols possess both polar hydroxyl groups and non-polar hydrocarbon chains, allowing for effective interaction with the quinoline structure[3]. Ethanol, in particular, is a suitable solvent for preparing quinoline-based formulations[3]. |

| Chlorinated Solvents | Dichloromethane, Chloroform | High | These non-polar or slightly polar solvents interact well with the non-polar quinoline molecule, leading to high solubility[3]. However, their use in pharmaceutical formulations is often limited due to potential toxicity[3]. |

| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | DMSO is a versatile solvent capable of dissolving both polar and non-polar substances and is commonly used for storing compound libraries[4]. Studies on other quinoline derivatives have shown that solubility tends to be high in DMF[5]. |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate to High | These solvents are commonly used in organic synthesis and are expected to be effective at dissolving quinoline derivatives. |

| Esters | Ethyl Acetate | Moderate | Ethyl acetate is a moderately polar solvent. Studies on some quinazoline derivatives have included solubility determination in ethyl acetate[5]. |

| Lipid-Based Solvents | Vegetable Oils (e.g., Olive Oil, Soybean Oil) | Good | Quinoline has demonstrated good solubility in some lipid-based solvents, which is advantageous for drugs targeting lipid-rich environments like cell membranes[3]. |

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data are crucial for drug development[6]. The following are standard experimental protocols that can be employed to quantitatively determine the solubility of this compound.

Equilibrium Solubility Measurement: The Shake-Flask Method

The shake-flask method, originally described by Higuchi and Connors, is considered the gold standard for determining equilibrium solubility due to its reliability, particularly for compounds with low solubility[6][7].

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial or flask. The amount of compound added should be sufficient to ensure a saturated solution with undissolved solid remaining.

-

Equilibration: The mixture is agitated at a constant, controlled temperature for a predetermined period, typically 24 to 48 hours, to ensure that equilibrium is reached[6][8]. This can be achieved using an orbital shaker or a magnetic stirrer.

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is a critical step and can be accomplished by:

-

Centrifugation: The sample is centrifuged at a specific speed and for a set duration to pellet the excess solid.

-

Filtration: The solution is passed through a filter (e.g., a syringe filter with a pore size of 0.45 µm or smaller) to remove any undissolved particles.

-

-

Quantification: The concentration of this compound in the clear, saturated supernatant or filtrate is determined using a suitable analytical method.

-

Analysis: The solubility is expressed in units such as mg/mL, g/L, or molarity.

Diagram of the Shake-Flask Experimental Workflow:

References

- 1. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinoline - Wikipedia [en.wikipedia.org]

- 3. jinjingchemical.com [jinjingchemical.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. cibtech.org [cibtech.org]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

Theoretical Reactivity of O-(3-quinolyl)methylhydroxylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical analysis of the reactivity of O-(3-quinolyl)methylhydroxylamine. In the absence of direct experimental or computational studies on this specific molecule, this guide synthesizes findings from theoretical studies on analogous quinoline and hydroxylamine derivatives to build a robust predictive model of its chemical behavior. The content herein is intended to support further research and application in medicinal chemistry and materials science.

Introduction to this compound

This compound is a molecule of significant interest due to the convergence of two key pharmacophores: the quinoline ring and the hydroxylamine functional group. The quinoline scaffold is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents with activities including antimalarial, anticancer, and antibacterial properties[1]. Hydroxylamine derivatives are also crucial in medicinal chemistry, known for their ability to act as enzyme inhibitors and their utility in bioorthogonal chemistry[2][3]. Understanding the theoretical reactivity of this compound is paramount for designing novel therapeutic agents and functional materials.

This guide will explore the electronic properties, potential reaction mechanisms, and key reactivity descriptors of this compound, leveraging computational chemistry principles.

Theoretical Framework: A Hybrid Approach

The reactivity of this compound is governed by the interplay between the electrophilic/nucleophilic character of the quinoline moiety and the nucleophilic nature of the hydroxylamine group. Theoretical studies, particularly those employing Density Functional Theory (DFT), provide valuable insights into these properties.

The quinoline ring system, a fusion of benzene and pyridine rings, possesses a complex electronic landscape. DFT calculations on various quinoline derivatives have shown that the distribution of electron density, as visualized through Molecular Electrostatic Potential (MEP) maps, can predict sites susceptible to electrophilic or nucleophilic attack[4]. The nitrogen atom in the quinoline ring generally acts as an electron-withdrawing group, influencing the overall electron distribution. The specific substitution pattern on the quinoline ring is a critical determinant of its reactivity.

O-Alkylhydroxylamines are known to act as potent nucleophiles. The oxygen atom, being more electronegative, draws electron density from the nitrogen, yet the lone pair on the nitrogen atom is available for nucleophilic attack. Computational studies have explored their reactions with various electrophiles, often proceeding through mechanisms like nucleophilic substitution (SN2) or cycloaddition[5][6]. The reactivity of the hydroxylamine moiety can be modulated by the nature of the O-substituent.

Predicted Reactivity of this compound

By combining the theoretical understanding of quinoline and hydroxylamine derivatives, we can predict the reactivity of this compound. The 3-quinolylmethyl group, attached to the oxygen of the hydroxylamine, will modulate the nucleophilicity of the terminal amino group. The primary reactive site is expected to be the nitrogen atom of the hydroxylamine group, which can act as a nucleophile in reactions with various electrophiles.

A plausible reaction mechanism for this compound with a generic electrophile (E+) would be a nucleophilic attack by the nitrogen atom.

Quantitative Reactivity Descriptors

While specific quantitative data for this compound is not available, we can present data from theoretical studies on related quinoline derivatives to provide a comparative context for its electronic properties. These descriptors, calculated using DFT, help in quantifying the reactivity of molecules[1][7].

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Chemical Hardness (η) | Chemical Softness (S) | Computational Method | Reference |

| Substituted Quinolines | -5.8 to -6.5 | -1.5 to -2.2 | 3.6 to 4.5 | 1.8 to 2.25 | 0.22 to 0.28 | B3LYP/6-31G(d,p) | [1][4][7] |

| O-Alkylhydroxylamines | ~ -7.0 | ~ 2.0 | ~ 9.0 | ~ 4.5 | ~ 0.11 | M06-2X/6-31G(d,p) | [2] |

Note: The values for O-Alkylhydroxylamines are estimated based on typical values for similar small molecules and the computational study of N,N-dialkylhydroxylamines[2]. A higher HOMO-LUMO gap generally indicates lower reactivity.

Experimental and Computational Protocols

A general and efficient method for the synthesis of O-substituted hydroxylamines involves the O-alkylation of a protected N-hydroxy compound, followed by deprotection. A common procedure is the Mitsunobu reaction of an alcohol with N-hydroxyphthalimide, followed by hydrazinolysis. An alternative is the alkylation of tert-butyl N-hydroxycarbamate with an alcohol mesylate, followed by acidic deprotection[8].

Theoretical studies on quinoline derivatives frequently employ DFT to investigate their electronic structure and reactivity[1][4][7]. A typical computational protocol is as follows:

-

Geometry Optimization: The molecular structure is optimized to its lowest energy conformation. A commonly used functional and basis set is B3LYP/6-31G(d,p)[1][7].

-

Frequency Calculations: To confirm that the optimized structure is a true minimum on the potential energy surface, vibrational frequency calculations are performed.

-

Electronic Property Calculations: Single-point energy calculations are then carried out with a larger basis set (e.g., 6-311++G(d,p)) to obtain more accurate electronic properties.

-

Reactivity Descriptors: From the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), global reactivity descriptors such as the energy gap, chemical hardness, and softness are calculated[1][7].

-

Molecular Electrostatic Potential (MEP): MEP maps are generated to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack[4].

Visualizing Theoretical Workflows and Reaction Mechanisms

Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of computational studies and proposed reaction mechanisms.

Caption: Computational workflow for reactivity analysis.

References

- 1. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioorthogonal retro-Cope elimination reaction of N,N-dialkylhydroxylamines and strained alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reaction between N-alkylhydroxylamines and chiral enoate esters: more experimental evidence for a cycloaddition-like process, a rationale based on DFT theoretical calculations, and stereoselective synthesis of new enantiopure beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Computational Studies of Nucleophilic Substitution at Nitrogen Center: Reactions of NH2Cl with HO-, CH3O- and C2H5O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Simple Preparation of O-Substituted Hydroxylamines from Alcohols [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols for Carbonyl Labeling Using O-(3-quinolyl)methylhydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein carbonylation, a type of protein oxidation, is a significant biomarker for oxidative stress and is implicated in various physiological and pathological processes, including aging and neurodegenerative diseases. The detection and quantification of carbonylated proteins are crucial for understanding the mechanisms of oxidative damage and for the development of therapeutic interventions. Carbonyl groups on proteins can be introduced by the oxidation of certain amino acid side chains or through the adduction of reactive carbonyl species derived from lipid peroxidation.

This document provides a detailed protocol for the labeling of carbonyl groups in biological samples using O-(3--quinolyl)methylhydroxylamine, a specific reagent for the derivatization of aldehydes and ketones. The quinoline moiety of this reagent can facilitate detection and quantification by methods such as mass spectrometry (MS) and fluorescence spectroscopy. O-substituted hydroxylamines react with carbonyls to form stable oximes, a reaction that is more stable than the hydrazones formed with reagents like 2,4-dinitrophenylhydrazine (DNPH).[1]

Principle of the Method

The protocol is based on the chemical derivatization of protein carbonyls with O-(3-quinolyl)methylhydroxylamine. The aminooxy group of the reagent selectively reacts with the carbonyl group of a protein to form a stable oxime linkage. The quinoline tag introduced onto the protein serves as a reporter for detection and quantification. This method can be coupled with enrichment strategies and subsequent analysis by liquid chromatography-mass spectrometry (LC-MS/MS) for proteome-wide identification and quantification of carbonylated proteins.

Materials and Reagents

-

This compound hydrochloride

-

Protein sample (e.g., cell lysate, plasma)

-

Urea

-

Tris-HCl buffer

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (MS-grade)

-

Solid-phase extraction (SPE) cartridges for desalting

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

Water (MS-grade)

Experimental Protocols

Protein Sample Preparation and Carbonyl Labeling

This protocol describes the labeling of carbonyl groups in a complex protein sample.

-

Protein Extraction: Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteins.

-

Protein Quantification: Determine the protein concentration of the extract using a standard protein assay (e.g., BCA assay).

-

Denaturation and Reduction: Take a protein aliquot (e.g., 1 mg) and adjust the volume with 100 mM Tris-HCl, pH 8.5, containing 8 M urea. Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.

-

Alkylation: Cool the sample to room temperature and add IAA to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes to alkylate free cysteine residues.

-

Carbonyl Labeling: Add this compound hydrochloride to a final concentration of 10 mM. The optimal pH for oxime formation is typically between 4 and 5. Adjust the pH of the solution accordingly with HCl. Incubate the reaction mixture at 37°C for 2-4 hours.

-

Quenching: Quench the reaction by adding a scavenger for the excess labeling reagent, such as acetone, to a final concentration of 50 mM.

-

Buffer Exchange: Remove urea and excess reagents by buffer exchange into 50 mM Tris-HCl, pH 8.0, using a desalting column or dialysis.

Proteolytic Digestion

-

Trypsin Digestion: Add MS-grade trypsin to the protein sample at a 1:50 (w/w) enzyme-to-protein ratio.

-

Incubation: Incubate the mixture at 37°C overnight (12-16 hours).

Enrichment of Labeled Peptides (Optional)

For complex samples, enrichment of the quinoline-tagged peptides may be necessary to improve detection. This can be achieved using affinity chromatography with antibodies targeting the quinoline tag or via solid-phase extraction with a resin that specifically interacts with the quinoline moiety.

LC-MS/MS Analysis

-

Desalting: Desalt the peptide mixture using a C18 SPE cartridge.

-

LC Separation: Separate the peptides by reverse-phase liquid chromatography using a C18 column with a gradient of acetonitrile in 0.1% formic acid.

-

MS/MS Analysis: Analyze the eluted peptides using a high-resolution mass spectrometer. The quinoline tag will introduce a specific mass shift that can be used to identify labeled peptides. The fragmentation pattern in the MS/MS spectra will confirm the peptide sequence and the site of carbonylation.

Data Presentation

The following table presents a hypothetical summary of quantitative data that could be obtained using this protocol. Note: This data is for illustrative purposes only, as specific performance data for this compound is not currently available in the literature.

| Parameter | Value | Notes |

| Labeling Efficiency | > 90% | Estimated for a model protein with known carbonyl sites. Efficiency may vary with sample complexity and reaction conditions. |

| Limit of Detection (LOD) | 1-10 fmol | Hypothetical LOD for a standard carbonylated peptide using LC-MS/MS. |

| Limit of Quantification (LOQ) | 5-50 fmol | Hypothetical LOQ for a standard carbonylated peptide using LC-MS/MS. |

| Dynamic Range | 3-4 orders of magnitude | Expected linear range for quantification of labeled peptides. |

| Mass Shift per Label | +158.0633 Da | Calculated mass addition of the 3-quinolylmethyl-oxy moiety (C10H8N1O1) to a carbonyl group. |

Visualizations

Experimental Workflow

Caption: Experimental workflow for carbonyl labeling.

Chemical Labeling Reaction

Caption: this compound reaction.

References

Application Notes and Protocols: O-(3-quinolyl)methylhydroxylamine in Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein carbonylation, an irreversible oxidative modification, is a major hallmark of oxidative stress and is implicated in a variety of physiological and pathological processes, including aging, neurodegenerative diseases, and drug-induced toxicity. The sensitive and specific detection and quantification of carbonylated proteins are therefore crucial for understanding disease mechanisms and for the development of novel therapeutics.

While O-(3-quinolyl)methylhydroxylamine is not a widely documented reagent in proteomics literature, its chemical structure suggests a potent application as a chemical probe for the study of protein carbonylation. This molecule combines a hydroxylamine moiety, which selectively reacts with carbonyl groups (aldehydes and ketones) on proteins to form stable oximes, with a quinoline tag. The quinoline group can serve as a versatile handle for enrichment and detection, leveraging its unique chemical properties for affinity purification or its potential for fluorescent detection.

These application notes provide a comprehensive overview of the potential uses and detailed protocols for the application of this compound in proteomics research.

Application Notes

Principle of Carbonyl Labeling

The core of this methodology lies in the specific reaction between the hydroxylamine group of this compound and the carbonyl groups present on oxidized amino acid side chains (e.g., lysine, arginine, proline, and threonine) of proteins. This reaction forms a stable oxime covalent bond, effectively "tagging" carbonylated proteins with the quinoline moiety.

Potential Applications:

-

Identification of Oxidative Stress Targets: Elucidate the specific proteins that are susceptible to carbonylation under conditions of oxidative stress, providing insights into cellular damage pathways.

-

Biomarker Discovery: Identify carbonylated proteins that are differentially expressed in disease states compared to healthy controls, leading to the discovery of potential diagnostic or prognostic biomarkers.

-

Drug Development and Toxicity Screening: Assess the off-target effects of drug candidates by monitoring changes in the carbonyl-proteome, or evaluate the efficacy of antioxidant therapies.

-

Fundamental Biological Research: Investigate the role of protein carbonylation in various cellular processes, such as signaling and protein degradation.

Experimental Protocols

Protocol 1: Labeling of Carbonylated Proteins in a Complex Mixture

This protocol describes the labeling of carbonylated proteins in a cell or tissue lysate using this compound.

Materials:

-

Cell or tissue lysate in a suitable lysis buffer (e.g., RIPA buffer) without primary amine-containing compounds (e.g., Tris). A phosphate-based buffer is recommended.

-

This compound solution (e.g., 100 mM in DMSO).

-

Aniline (as a catalyst, optional).

-

Protein concentration assay kit (e.g., BCA assay).

-

PD-10 desalting columns or equivalent for buffer exchange/reagent removal.

Procedure:

-

Sample Preparation:

-

Prepare cell or tissue lysate on ice.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant.

-

-

Labeling Reaction:

-

To 1 mg of total protein in a final volume of 500 µL, add this compound to a final concentration of 10 mM.

-

If using a catalyst, add aniline to a final concentration of 10 mM.

-

Incubate the reaction mixture for 2 hours at room temperature with gentle agitation.

-

-

Removal of Excess Reagent:

-

Remove unreacted this compound using a PD-10 desalting column according to the manufacturer's instructions, eluting the protein sample in a buffer suitable for downstream applications (e.g., ammonium bicarbonate for mass spectrometry).

-

Alternatively, precipitate the labeled proteins using acetone or TCA precipitation.

-

Protocol 2: Enrichment of Quinoline-Labeled Peptides

This protocol outlines the enrichment of peptides containing the quinoline tag following tryptic digestion, using an immuno-affinity approach.

Materials:

-

Labeled protein sample from Protocol 1.

-

Dithiothreitol (DTT).

-

Iodoacetamide (IAA).

-

Trypsin (mass spectrometry grade).

-

Anti-quinoline antibody conjugated to agarose beads (custom or commercially sourced).

-

Wash buffers (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., 0.1 M glycine, pH 2.5).

-

Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0).

Procedure:

-

Protein Digestion:

-

Resuspend the labeled protein sample in a digestion buffer (e.g., 8 M urea in 100 mM ammonium bicarbonate).

-

Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C.

-

Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.

-

Dilute the urea concentration to less than 1 M with 100 mM ammonium bicarbonate.

-

Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

Stop the digestion by adding formic acid to a final concentration of 1%.

-

Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.

-

-

Immuno-Affinity Enrichment:

-

Equilibrate the anti-quinoline antibody-conjugated beads with a suitable binding buffer (e.g., PBS).

-

Incubate the desalted peptide mixture with the antibody beads for 2-4 hours at 4°C with gentle rotation.

-

Wash the beads extensively with wash buffer to remove non-specifically bound peptides.

-

Elute the bound, quinoline-tagged peptides with the elution buffer.

-

Immediately neutralize the eluate with the neutralization buffer.

-

-

Sample Preparation for Mass Spectrometry:

-

Desalt the enriched peptides using a C18 ZipTip or equivalent.

-

The sample is now ready for LC-MS/MS analysis.

-

Data Presentation

The following table is a template for presenting quantitative data from a proteomics experiment using this compound to compare protein carbonylation between a control and a treated sample.

| Protein Accession | Gene Name | Peptide Sequence | Fold Change (Treated/Control) | p-value | Function |

| P0A799 | ahpC | K.ADVTEFTEFVLVDDEGK.L | 3.2 | 0.001 | Peroxiredoxin |

| P0CE48 | gapA | K.VVSAISNAEVK.A | 2.8 | 0.005 | GAPDH |

| P0A9B2 | eno | R.VIGDDKVTVLNR.I | 2.5 | 0.012 | Enolase |

| P77479 | fumA | K.TFPLGGKGVLHTK.V | 2.1 | 0.021 | Fumarate hydratase |

| P0A6A8 | atpA | R.VLQSETGISPAYK.G | 1.8 | 0.045 | ATP synthase subunit alpha |

| Denotes the carbonylated residue identified by mass spectrometry. |

Visualizations

Caption: Experimental workflow for the identification of carbonylated proteins.

Caption: Reaction of this compound with a protein carbonyl.

Application Notes and Protocols: Derivatization of Aldehydes and Ketones with O-(3-quinolyl)methylhydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sensitive and selective quantification of aldehydes and ketones is crucial in various fields, including biomedical research, environmental analysis, and pharmaceutical development. These carbonyl compounds are often present at low concentrations in complex matrices, necessitating derivatization to enhance their detection by analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

This document provides detailed application notes and protocols for the derivatization of aldehydes and ketones using O-(3-quinolyl)methylhydroxylamine. The quinoline moiety of this reagent offers several advantages, including the potential for strong UV absorbance and fluorescence, as well as a permanent positive charge that can significantly improve ionization efficiency in electrospray ionization mass spectrometry (ESI-MS), leading to enhanced sensitivity.

Note: Specific experimental data and protocols for this compound are not widely available in the current scientific literature. The following protocols and data are based on established methods for similar quinoline-based derivatizing agents, such as 2-hydrazinoquinoline, and general principles of oxime formation.[1][2][3] These should serve as a comprehensive guide for developing and validating a specific analytical method.

Principle of the Derivatization Reaction

This compound reacts with the carbonyl group of aldehydes and ketones to form a stable oxime. This reaction, known as oximation, involves the nucleophilic attack of the hydroxylamine nitrogen on the electrophilic carbonyl carbon, followed by dehydration to yield the corresponding quinolyl-tagged oxime derivative.

References

Application Notes and Protocols for HPLC-UV Analysis using O-(3-quinolyl)methylhydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction